N-[(oxolan-3-yl)methylidene]hydroxylamine
Overview
Description
N-[(oxolan-3-yl)methylidene]hydroxylamine, also known as OMA, is a chemical compound that has been studied for its potential applications in scientific research. OMA is a derivative of hydroxylamine that has been modified to improve its stability and reactivity. In
Mechanism Of Action
N-[(oxolan-3-yl)methylidene]hydroxylamine inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This inhibition of NOS activity leads to a decrease in the production of NO, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical And Physiological Effects
N-[(oxolan-3-yl)methylidene]hydroxylamine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[(oxolan-3-yl)methylidene]hydroxylamine can inhibit the activity of NOS in a dose-dependent manner, with higher concentrations of N-[(oxolan-3-yl)methylidene]hydroxylamine leading to greater inhibition of NOS activity. In vivo studies have shown that N-[(oxolan-3-yl)methylidene]hydroxylamine can reduce blood pressure in hypertensive rats, suggesting that N-[(oxolan-3-yl)methylidene]hydroxylamine may have potential applications in the treatment of hypertension.
Advantages And Limitations For Lab Experiments
N-[(oxolan-3-yl)methylidene]hydroxylamine has several advantages as a research tool, including its relative stability and ease of synthesis. However, N-[(oxolan-3-yl)methylidene]hydroxylamine also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature. Additionally, N-[(oxolan-3-yl)methylidene]hydroxylamine's effects on cellular signaling pathways can be complex and may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on N-[(oxolan-3-yl)methylidene]hydroxylamine. One area of interest is the development of more selective inhibitors of NOS that can target specific isoforms of the enzyme. Another potential direction is the exploration of N-[(oxolan-3-yl)methylidene]hydroxylamine's effects on other cellular signaling pathways, including those involved in inflammation and oxidative stress. Additionally, N-[(oxolan-3-yl)methylidene]hydroxylamine's potential applications in the treatment of hypertension and other cardiovascular diseases warrant further investigation.
Scientific Research Applications
N-[(oxolan-3-yl)methylidene]hydroxylamine has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-[(oxolan-3-yl)methylidene]hydroxylamine has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). NO is an important signaling molecule in the body that regulates a variety of physiological processes, including blood pressure, neurotransmission, and immune function.
properties
IUPAC Name |
N-(oxolan-3-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDJDYHRFRZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270519 | |
Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-ylmethylidene)hydroxylamine | |
CAS RN |
79710-87-5 | |
Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79710-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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